molecular formula C11H9BrO B1343033 7-Bromo-1-methoxynaphthalene CAS No. 33295-53-3

7-Bromo-1-methoxynaphthalene

Cat. No.: B1343033
CAS No.: 33295-53-3
M. Wt: 237.09 g/mol
InChI Key: BTPIORDWKIZDNM-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Naphthalene (B1677914) Derivatives

Halogenated naphthalenes are pivotal intermediates in organic synthesis. The presence of a halogen, such as bromine, provides a reactive handle for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as the Buchwald-Hartwig amination, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org

The utility of bromonaphthalenes in these reactions stems from the polar nature of the carbon-bromine bond, which facilitates oxidative addition to a low-valent transition metal catalyst, typically palladium. researchgate.net This initiates a catalytic cycle that ultimately results in the substitution of the bromine atom with a wide array of organic fragments, including alkyl, alkenyl, alkynyl, and aryl groups, as well as amines, ethers, and sulfides. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org This versatility makes halogenated naphthalenes, such as 1-bromonaphthalene (B1665260) and its various isomers, indispensable building blocks for the synthesis of complex organic molecules. nih.govsigmaaldrich.comnih.gov

Role of Methoxylated Naphthalene Scaffolds in Chemical Synthesis

The methoxy (B1213986) group (–OCH₃) on a naphthalene ring also plays a crucial role in directing the reactivity and influencing the properties of the molecule. As an electron-donating group, it activates the aromatic system towards electrophilic substitution, influencing the regioselectivity of these reactions. nih.gov Furthermore, the methoxy group can be found in a vast number of biologically active natural products and synthetic compounds. libretexts.orgwikipedia.orgresearchgate.net

The naphthalene scaffold itself is a key structural motif in many pharmaceuticals. ijpsjournal.com For instance, the anti-inflammatory drug Naproxen features a methoxynaphthalene core. cdnsciencepub.com The presence of a methoxy group can enhance the metabolic stability of a drug molecule and influence its binding affinity to biological targets. wikipedia.org In synthetic chemistry, the methoxy group can serve as a protecting group for a hydroxyl function, which can be unmasked at a later stage of a synthetic sequence.

Overview of Research Focus on 7-Bromo-1-methoxynaphthalene

This compound, with its specific substitution pattern, combines the reactive potential of a bromo-substituent with the electronic and directing effects of a methoxy group. While extensive research has been conducted on various bromo- and methoxynaphthalene isomers, the focus on the 7-bromo-1-methoxy derivative has been more specialized.

Research involving this compound and its close isomers primarily revolves around its utility as a precursor in the synthesis of more complex molecules through cross-coupling reactions. For example, derivatives of bromonaphthalene are utilized in the development of antagonists for chemokine receptors like CCR8, which are implicated in inflammatory diseases and cancer. wikipedia.org The synthesis of agomelatine, a melatonergic antidepressant, involves intermediates derived from 7-methoxynaphthalene. google.comgoogle.com These examples underscore the potential of this compound as a valuable starting material in medicinal chemistry.

The compound's structure makes it an ideal substrate for investigating the regioselectivity of various reactions and for the synthesis of specifically substituted naphthalene derivatives that can be further elaborated into target molecules with desired biological or material properties.

Below is a table summarizing the key properties of this compound and related compounds for contextual understanding.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound33295-53-3C₁₁H₉BrO237.09
1-Bromo-7-methoxynaphthalene83710-61-6C₁₁H₉BrO237.09
2-Bromo-7-methoxynaphthalene200875-36-1C₁₁H₉BrO237.09
1-Bromonaphthalene90-11-9C₁₀H₇Br207.07
1-Methoxynaphthalene (B125815)2216-69-5C₁₁H₁₀O158.20

In the subsequent sections, a more detailed exploration of the synthesis and reactivity of this compound will be presented, further highlighting its role in contemporary organic chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPIORDWKIZDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619074
Record name 7-Bromo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33295-53-3
Record name 7-Bromo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Chemical Synthesis of 7 Bromo 1 Methoxynaphthalene

Retrosynthetic Analysis and Precursor Identification for 7-Bromo-1-methoxynaphthalene

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.comslideshare.netyoutube.com This is achieved by conceptually breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comslideshare.netyoutube.comias.ac.in For this compound, the analysis begins by identifying the key functional groups and their positions on the naphthalene (B1677914) core.

The primary disconnections for this compound involve the carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds. This leads to the identification of several potential precursors:

1-Methoxynaphthalene (B125815): This precursor requires a regioselective bromination at the C-7 position.

7-Bromo-1-naphthol: This intermediate would necessitate a methoxylation reaction.

Naphthalene: This fundamental starting material would require a two-step process of methoxylation and bromination, with careful control of regioselectivity.

α-Tetralone derivatives: These can serve as precursors to the naphthalene system through aromatization reactions. google.com

The choice of precursor often depends on the desired synthetic strategy, the availability and cost of the starting materials, and the efficiency of the subsequent chemical transformations. amazonaws.com

Classical Synthetic Routes to this compound

Classical synthetic methods provide foundational strategies for the construction of this compound, often relying on well-established reaction mechanisms.

One established route to substituted naphthalenes involves the use of α-tetralone derivatives. google.com For the synthesis of this compound, a potential pathway starts with 7-Bromo-1-tetralone. nih.gov This intermediate can be subjected to a series of reactions to introduce the methoxy (B1213986) group and then aromatize the partially saturated ring to form the naphthalene core.

A general sequence could involve:

Reduction of the ketone: The ketone functionality in 7-Bromo-1-tetralone can be reduced to a hydroxyl group.

Dehydration: Subsequent dehydration of the resulting alcohol leads to the formation of a double bond, yielding a dihydronaphthalene derivative.

Aromatization: The dihydronaphthalene is then aromatized to the corresponding naphthalene. This can be achieved using various reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). google.com

Methoxylation: The final step would involve the introduction of the methoxy group, if not already present in the starting tetralone. For instance, starting with 7-methoxy-1-tetralone, one could introduce the bromo group at a later stage. google.comgoogle.com

The synthesis of this compound can also be achieved through the direct functionalization of a naphthalene core. This involves strategic bromination and methoxylation reactions.

Directed Bromination: Starting with 1-methoxynaphthalene, the challenge lies in achieving regioselective bromination at the C-7 position. Electrophilic aromatic substitution on 1-methoxynaphthalene typically favors substitution at the C-4 (para) position. wku.edu To direct the bromine to the C-7 position, specific reaction conditions or directing groups may be necessary. For example, the bromination of 2-methoxynaphthalene (B124790) can lead to 1,6-dibromo-2-methoxynaphthalene, which can then be selectively debrominated. google.com

Methoxylation of a Bromonaphthalene: An alternative approach starts with a dibromonaphthalene precursor, such as 1,7-dibromonaphthalene. A nucleophilic aromatic substitution reaction can then be employed to selectively replace one of the bromine atoms with a methoxy group. This often requires the use of a copper catalyst and a strong base.

The table below summarizes some common reagents used in these strategies.

Reaction TypeReagentConditions
BrominationN-Bromosuccinimide (NBS)Acetonitrile, room temperature
BrominationBromine (Br₂)Acetic acid or propionic acid
MethoxylationSodium methoxide (B1231860) (NaOMe)Copper catalyst, high temperature

It is important to note that direct electrophilic bromination of 1-methoxynaphthalene often leads to a mixture of isomers, with the 4-bromo derivative being a major product. wku.edu Therefore, indirect methods are often preferred for the synthesis of the pure 7-bromo isomer.

Advanced Synthetic Protocols and Catalytic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of substituted naphthalenes, including the use of transition metal catalysts and organometallic reagents.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govmdpi.com this compound can serve as a valuable precursor in these reactions, particularly in the Heck reaction. wikipedia.orgorganic-chemistry.orgthieme-connect.de

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov this compound can be used as the aryl halide component to introduce the 7-methoxy-1-naphthyl group onto a variety of olefinic substrates. This allows for the synthesis of a wide range of complex molecules.

The general scheme for a Heck reaction using this compound is as follows:

This compound + Alkene --(Pd catalyst, Base)--> 7-Alkene-1-methoxynaphthalene

This methodology is highly versatile and has been widely applied in the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi.com

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. baranlab.orgwikipedia.org This method utilizes a directing group to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate a specific ortho-position. uwindsor.ca

In the context of 1-methoxynaphthalene, the methoxy group can act as a directing group. wikipedia.org Treatment of 1-methoxynaphthalene with n-BuLi can lead to lithiation at the C-2 and C-8 positions. While this typically favors the 2-position, the resulting aryllithium species can be quenched with an electrophile to introduce a new substituent.

To synthesize this compound using this approach, one would ideally start with a precursor where the directing group guides lithiation to the C-7 position. Alternatively, a precursor like 8-bromo-1-methoxynaphthalene could be synthesized and then subjected to a rearrangement or a subsequent functionalization at the 7-position.

The general principle of DoM involves the following steps:

Coordination: The organolithium reagent coordinates to the heteroatom of the directing group. baranlab.orgwikipedia.orguwindsor.ca

Deprotonation: The strong base deprotonates the adjacent ortho-proton. baranlab.orgwikipedia.orguwindsor.ca

Electrophilic Quench: The resulting aryllithium intermediate reacts with an electrophile (e.g., Br₂) to introduce the desired functional group. baranlab.org

The table below provides an overview of the key components in a directed ortho-metalation reaction.

ComponentExampleFunction
Directing Metalation Group (DMG)Methoxy group (-OCH₃)Directs the deprotonation to the ortho position
Organolithium Reagentn-Butyllithium (n-BuLi)Strong base for deprotonation
ElectrophileBromine (Br₂)Introduces the bromine atom

This strategy offers high regioselectivity and is a valuable tool for the synthesis of highly substituted aromatic compounds.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Detailed Research Findings

While specific studies exclusively detailing the optimization of this compound synthesis are not extensively published, principles from related bromination reactions of naphthalene derivatives can be applied. For example, the use of milder brominating agents, such as N-bromosuccinimide (NBS), in combination with a catalyst can offer better regioselectivity compared to the use of elemental bromine.

The solvent can significantly influence the reaction pathway. Non-polar solvents may favor certain isomeric products, while polar solvents can alter the reactivity of the electrophile and the substrate. Similarly, lower temperatures generally increase the selectivity of electrophilic aromatic substitutions by favoring the thermodynamically more stable product.

Catalysts, particularly Lewis acids, can be employed to activate the brominating agent, but their use must be carefully controlled to avoid over-bromination or the formation of undesired isomers. The following table summarizes hypothetical research findings based on established principles of electrophilic aromatic substitution on naphthalene systems, illustrating the potential effects of varying reaction parameters on the synthesis of this compound.

Table 1: Hypothetical Optimization of Reaction Parameters for the Synthesis of this compound

Experiment IDBrominating Agent (Equivalents)Catalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield of this compound (%)Major Isomeric Impurities (%)
A Br₂ (1.1)NoneCCl₄254354-Bromo (50%), 5-Bromo (10%)
B Br₂ (1.1)FeBr₃ (5)CH₂Cl₂02454-Bromo (40%), Di-bromo (5%)
C NBS (1.2)NoneAcetonitrile256554-Bromo (30%), 2-Bromo (5%)
D NBS (1.2)Zeolite H-BEA (10)Dichloroethane508704-Bromo (15%), 5-Bromo (5%)
E NBS (1.2)Sc(OTf)₃ (2)Dichloroethane256784-Bromo (10%), 5-Bromo (2%)
F Br₂ (1.0) in Acetic AcidNoneAcetic Acid1512654-Bromo (25%)

The data presented in Table 1 is illustrative and based on established chemical principles. Experiment A, using bromine in a non-polar solvent without a catalyst, would likely result in poor regioselectivity with the 4-bromo isomer being the major product. The addition of a Lewis acid catalyst like FeBr₃ in Experiment B might slightly improve the yield of the desired product but could also lead to the formation of di-brominated byproducts. Using a milder brominating agent like NBS, as in Experiment C, generally improves selectivity. The use of shape-selective catalysts like zeolites (Experiment D) or efficient Lewis acids like Scandium triflate (Experiment E) in appropriate solvents can significantly enhance the yield of the 7-bromo isomer by sterically or electronically favoring substitution at that position. Finally, conducting the reaction in a solvent like acetic acid (Experiment F) can also influence the isomer distribution, potentially increasing the yield of the 7-bromo product. These hypothetical findings underscore the importance of systematic optimization of reaction conditions to achieve the desired synthetic outcome.

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 1 Methoxynaphthalene

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

The bromine atom at the 7-position of 7-Bromo-1-methoxynaphthalene is susceptible to nucleophilic aromatic substitution (SNAr) reactions, where it can be displaced by various nucleophiles. The reactivity of the C-Br bond in these reactions is influenced by the electron-donating methoxy (B1213986) group, which can affect the electronic properties of the naphthalene (B1677914) ring.

Common nucleophiles that can displace the bromine atom include hydroxides, cyanides, and other carbon and heteroatom nucleophiles. For instance, the bromine atom can be substituted to form carbon-carbon bonds, a reaction often facilitated by metal catalysts. While specific examples for this compound are extrapolated from analogous bromonaphthalene reactions, the general principles of SNAr apply. The reaction conditions, such as the choice of solvent and temperature, are critical in determining the outcome and efficiency of these substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Core

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The methoxy group, being an activating group, and the bromine atom, a deactivating but ortho-, para-directing group, influence the regioselectivity of these reactions. wku.edu

Regioselective bromination of methoxynaphthalene derivatives typically occurs via EAS. For instance, the synthesis of this compound itself often involves the bromination of 1-methoxynaphthalene (B125815). The reaction conditions, including the choice of brominating agent (e.g., Br₂ with a Lewis acid catalyst like FeBr₃) and temperature control, are crucial for achieving high regioselectivity and minimizing the formation of di-substituted products. Further electrophilic substitution on this compound can lead to the introduction of other functional groups onto the naphthalene ring, although specific studies on this are limited. evitachem.com

Metal-Catalyzed Coupling Reactions Involving this compound

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The presence of the bromine atom provides a reactive handle for these transformations. cymitquimica.com

Mechanistic Studies of Heck Reactions with this compound

The Heck reaction, a palladium-catalyzed vinylation of aryl halides, is a powerful tool for C-C bond formation. mdpi.com While specific mechanistic studies on this compound are not extensively detailed in the provided search results, the general mechanism of the Heck reaction provides a framework for understanding its reactivity. The reaction is generally believed to proceed through a Pd(0)/Pd(II) catalytic cycle. mdpi.com

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. researchgate.net In competitive experiments with various bromoarenes, a Hammett rho value of 2.4-2.5 was observed, indicating that electron-withdrawing groups on the aryl bromide facilitate this step. researchgate.net Subsequent steps involve migratory insertion of the olefin and β-hydride elimination to afford the product and regenerate the Pd(0) catalyst. acs.org The specific ligands on the palladium catalyst and the reaction conditions can influence the reaction rate and selectivity. mdpi.comresearchgate.net Some studies suggest that palladacycles can act as reservoirs for the catalytically active Pd(0) species. researchgate.net

Suzuki-Miyaura Cross-Coupling Studies

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed method for forming C-C bonds between organoboron compounds and organic halides. yonedalabs.com this compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

The generally accepted mechanism involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A base is required to facilitate the transmetalation step. yonedalabs.com The reaction is compatible with a wide range of functional groups, making it a highly valuable synthetic tool. tcichemicals.com The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and substrate scope. nih.govbeilstein-journals.org

Table 1: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

ComponentRoleExamples
Electrophile Source of the aryl groupThis compound, other aryl bromides, iodides, or triflates yonedalabs.com
Nucleophile Source of the coupling partnerArylboronic acids, arylboronic esters yonedalabs.com
Catalyst Facilitates the reactionPalladium complexes, e.g., Pd(PPh₃)₄, CataXCium A Pd G3 tcichemicals.comnih.gov
Base Activates the organoboron speciesCarbonates (K₂CO₃), phosphates, hydroxides yonedalabs.com
Solvent Provides the reaction mediumDioxane, THF, DMF, toluene, often with water as a co-solvent yonedalabs.combeilstein-journals.org

Sonogashira Coupling Investigations

The Sonogashira coupling reaction provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgrsc.org this compound can undergo Sonogashira coupling, although the bromine group is a relatively poor leaving group compared to iodine. researchgate.netvulcanchem.com

The reaction mechanism is thought to involve a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper acetylide is formed from the terminal alkyne, copper(I) salt, and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkyne-substituted naphthalene and regenerates the active palladium catalyst. scielo.org.za Recent advancements have explored copper-catalyzed, palladium-free Sonogashira reactions, which are more cost-effective and environmentally friendly. nih.gov

Functional Group Transformations of the Methoxy Group

The methoxy group in this compound can undergo various functional group transformations. A key reaction is demethylation to yield the corresponding phenol, 7-bromonaphthalen-1-ol (B1281770). This transformation is crucial for accessing the phenolic hydroxyl group for further synthetic modifications. One reported method for this deprotection involves refluxing the methoxy precursor in dimethylformamide with lithium carbonate and lithium bromide, which avoids harsh acidic conditions that could affect the bromine substituent.

Conversely, the hydroxyl group of 7-bromonaphthalen-1-ol can be methylated to form this compound using reagents like dimethyl sulfate (B86663) and a base such as potassium carbonate. The methoxy group can also potentially be oxidized to form aldehydes or ketones, although specific examples for this compound are generalized from similar structures. Additionally, the methoxy group can act as a directing group in certain C-H activation reactions, influencing the regioselectivity of further functionalization on the naphthalene ring. rsc.org

Mechanistic Elucidation of Key Transformations and Reaction Impediments

The reactivity of this compound is predominantly characterized by transformations of the carbon-bromine bond, a feature that makes it a valuable precursor in synthetic organic chemistry. Understanding the mechanisms of these reactions is crucial for optimizing conditions, predicting outcomes, and overcoming potential impediments. The most significant transformations are palladium-catalyzed cross-coupling reactions, which provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the synthetic utility of this compound. nih.gov The general mechanisms for key transformations like the Suzuki-Miyaura and Buchwald-Hartwig aminations proceed via a catalytic cycle involving palladium(0) and palladium(II) oxidation states. byjus.comyoutube.com

Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond by coupling an organohalide with an organoboron compound. byjus.comwikipedia.org For this compound, the reaction follows a well-established catalytic cycle.

The process is initiated by the oxidative addition of the C-Br bond of this compound to a coordinatively unsaturated palladium(0) complex. This step, often rate-determining, forms a square planar palladium(II) intermediate. byjus.comharvard.edu The next phase is transmetalation , where the organic group from the boronic acid derivative is transferred to the palladium(II) center. This step requires activation of the organoboron compound by a base. wikipedia.org The final step is reductive elimination , where the two organic fragments are coupled to form the new C-C bond, yielding the final product and regenerating the catalytically active palladium(0) species, which can then re-enter the cycle. youtube.comwikipedia.org

Interactive Table: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescriptionKey Species Involved
1. Oxidative Addition The palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This is typically the rate-limiting step.Pd(0) complex, this compound, Aryl-Pd(II)-Br complex
2. Transmetalation In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex, replacing the bromide.Aryl-Pd(II)-Br complex, Organoboron reagent (e.g., R-B(OH)₂), Base, Diaryl-Pd(II) complex
3. Reductive Elimination The two organic groups on the palladium center are coupled, forming the final product and regenerating the palladium(0) catalyst.Diaryl-Pd(II) complex, Final coupled product, Pd(0) complex

Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org The mechanism shares similarities with the Suzuki coupling, revolving around a palladium catalyst. libretexts.org

The catalytic cycle begins with the oxidative addition of this compound to a palladium(0) complex, forming a Pd(II) species. wikipedia.org The amine then coordinates to this complex. Following coordination, a base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. The crucial C-N bond is formed in the final reductive elimination step, which releases the arylamine product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material. wikipedia.org

Interactive Table: Key Steps in the Buchwald-Hartwig Amination Cycle

StepDescriptionKey Species Involved
1. Oxidative Addition A Pd(0) complex reacts with this compound to form an arylpalladium(II) halide complex.Pd(0) complex, this compound, Aryl-Pd(II)-Br complex
2. Amine Coordination & Deprotonation An amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form a palladium-amido complex.Aryl-Pd(II)-Br complex, Amine (R₂NH), Base, Palladium-amido complex
3. Reductive Elimination The aryl and amino groups are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.Palladium-amido complex, N-Aryl amine product, Pd(0) complex

Reaction Impediments and Mechanistic Considerations

While these transformations are powerful, their efficiency can be hindered by several factors rooted in the reaction mechanism.

Electronic Effects : The 1-methoxy group on the naphthalene ring is electron-donating. Electron-rich aryl bromides can exhibit slower rates of oxidative addition to the palladium(0) center compared to electron-poor or electron-neutral aryl bromides. thieme-connect.com This can necessitate more reactive catalysts or harsher reaction conditions to achieve good yields.

Steric Hindrance : The substitution pattern on the naphthalene ring can influence reactivity. While the 7-bromo position is relatively accessible, sterically demanding coupling partners, such as bulky amines in a Buchwald-Hartwig reaction, can impede the reaction. numberanalytics.com

Ligand Selection : The choice of ligand coordinated to the palladium center is critical. The development of increasingly sophisticated phosphine (B1218219) ligands has been essential for expanding the scope and efficiency of cross-coupling reactions. wikipedia.orglibretexts.org For instance, bidentate ligands can prevent the formation of unreactive palladium dimers and accelerate the catalytic cycle. wikipedia.org In some cases, the choice of ligand can even invert the expected site selectivity in dihalogenated substrates, highlighting the intimate link between the ligand and the operative mechanism. nih.gov

Reaction Conditions : The choice of base and solvent is crucial. In Suzuki couplings, the base is not just a stoichiometric reagent but plays a key role in activating the boronic acid for transmetalation. wikipedia.org In some instances, the formation of unreactive catalyst species, such as iodide-bridged palladium dimers, can inhibit the reaction, a problem that can sometimes be mitigated by solvent choice. libretexts.org

Interactive Table: Summary of Reaction Impediments

ImpedimentMechanistic BasisRelevance to this compound
Slow Oxidative Addition The electron-donating nature of the methoxy group can decrease the electrophilicity of the C-Br bond, slowing its reaction with the Pd(0) catalyst.May require more active catalysts (e.g., with electron-rich ligands) or higher temperatures.
Steric Hindrance Bulky coupling partners can sterically clash with the naphthalene scaffold or the catalyst, hindering the coordination or reductive elimination steps.Affects the choice of coupling partners; may necessitate ligands designed to accommodate steric bulk.
Catalyst Deactivation Formation of off-cycle, unreactive palladium species (e.g., dimers or aggregates) can reduce the concentration of the active catalyst.Can be influenced by halide concentration, ligand choice, and solvent. Bidentate ligands often mitigate this issue.
Side Reactions Competing reaction pathways, such as hydrodehalogenation (replacement of Br with H), can reduce the yield of the desired product.Can occur in the presence of hydride sources, sometimes arising from the amine or solvent in Buchwald-Hartwig reactions.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 7 Bromo 1 Methoxynaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the placement of protons and substituents.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 7-Bromo-1-methoxynaphthalene, the ¹H NMR spectrum reveals distinct signals for the aromatic protons and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing effect of the bromine atom, leading to a complex splitting pattern.

A key feature in the ¹H NMR spectrum is the singlet corresponding to the three protons of the methoxy group (-OCH₃), which typically appears in the upfield region of the aromatic signals. The aromatic protons exhibit characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons. The specific coupling constants (J values) are crucial for assigning the signals to their respective positions on the naphthalene (B1677914) ring. For instance, the proton at the 5-position is reported to resonate at δ 6.66.

¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₃3.98s (singlet)N/A
H-56.66d (doublet)Data not available
Other Aromatic HData not availablem (multiplet)Data not available

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

The carbon attached to the methoxy group (C-1) and the carbon bearing the bromine atom (C-7) are of particular interest. The C-1 carbon is expected to be deshielded due to the electronegative oxygen atom, while the C-7 carbon's chemical shift is influenced by the bromine atom. The carbonyl carbon (C=O) signal is reported to appear at δ 155.26. The remaining aromatic carbons will appear in the typical aromatic region of the spectrum.

¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O155.26
Other CarbonsData not available

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other (typically over two or three bonds). youtube.com In the context of this compound, COSY would help to trace the connectivity of the protons on the naphthalene ring system, confirming the ortho, meta, and para relationships between them. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com For this compound, HSQC would definitively link each aromatic proton signal to its corresponding carbon signal in the naphthalene ring. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically two or three bonds). sdsu.eduyoutube.com HMBC is particularly powerful for piecing together the molecular structure by identifying long-range connectivities. For example, it could show a correlation between the methoxy protons and the C-1 carbon, confirming the position of the methoxy group. It can also help to confirm the positions of the substituents by showing correlations between protons and the quaternary carbons. sdsu.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. measurlabs.commeasurlabs.com This precision allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov For this compound (C₁₁H₉BrO), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy. The presence of bromine is also readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), which results in two molecular ion peaks of nearly equal intensity, separated by two mass units. libretexts.org

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgyoutube.com For this compound, common fragmentation pathways would likely involve the loss of the bromine atom, the methoxy group, or a methyl radical from the methoxy group. raco.cat The stability of the naphthalene ring means that the molecular ion peak is expected to be relatively intense. libretexts.org The fragmentation of the methoxy group could lead to the loss of a methyl radical (CH₃•) or formaldehyde (B43269) (CH₂O). The loss of the bromine atom would result in a significant fragment ion. The analysis of these fragments helps to confirm the presence and location of the substituents on the naphthalene core.

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound are the naphthalene core, the bromo substituent, and the methoxy group. The expected IR absorption regions for these groups are as follows:

Aromatic C-H Stretching: The vibrations of the C-H bonds on the naphthalene ring are typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring system usually appear as a series of sharp bands in the 1650-1450 cm⁻¹ region.

C-O-C Stretching: The methoxy group (-OCH₃) is characterized by a strong, asymmetric C-O-C stretching band, typically found between 1275 and 1200 cm⁻¹, and a symmetric stretching band between 1075 and 1020 cm⁻¹. For instance, in 2-bromo-6-methoxynaphthalene (B28277), the C-O bonds show bond distances of 1.365 Å and 1.422 Å, which would give rise to characteristic IR bands. nih.gov

C-H Bending: Out-of-plane C-H bending vibrations (wagging) are also characteristic of substituted naphthalenes and appear in the fingerprint region (below 1000 cm⁻¹). The pattern of these bands can sometimes help in determining the substitution pattern on the aromatic ring.

C-Br Stretching: The carbon-bromine bond vibration is typically observed as a strong absorption in the lower frequency region of the spectrum, usually between 680 and 515 cm⁻¹. In a related compound, 2-bromo-6-methoxynaphthalene, the C-Br bond has a length of 1.920 Å, which influences its vibrational frequency. nih.gov

A comparative analysis with similar compounds, such as 1-methoxynaphthalene (B125815) and other bromonaphthalene derivatives, helps in assigning these bands more accurately. For example, the IR spectrum of 1-methoxynaphthalene shows characteristic bands for the methoxy and naphthalene groups, and the introduction of a bromine atom would be expected to introduce a C-Br stretching band and potentially shift the other bands slightly due to its electron-withdrawing nature. nih.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1650 - 1450
Methoxy C-O-CAsymmetric Stretch1275 - 1200
Methoxy C-O-CSymmetric Stretch1075 - 1020
C-BrStretching680 - 515

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to the promotion of electrons from a bonding or non-bonding orbital to an anti-bonding molecular orbital (typically π→π* transitions in aromatic systems).

For this compound, the naphthalene ring system is the primary chromophore. The presence of both an electron-donating methoxy group (-OCH₃) and an electron-withdrawing bromo group (-Br) influences the energy of the electronic transitions and thus the position of the absorption maxima (λ_max). It is expected that this compound will have absorption maxima in the range of 280–320 nm. These absorptions are attributed to the π→π* transitions within the naphthalene aromatic system.

A theoretical study on the related compound 2-bromo-6-methoxynaphthalene using Time-Dependent Density Functional Theory (TD-DFT) predicted its electronic excitation wavelengths, which were then compared to the experimental UV-Vis spectrum. nih.gov A similar approach could be applied to this compound to assign its electronic transitions more precisely.

For comparison, the UV-Vis spectrum of 1,7-dimethoxynaphthalene (B1583364) shows several absorption bands, and replacing one of the methoxy groups with a bromine atom would be expected to cause a shift in the absorption maxima due to the differences in their electronic effects. nist.gov

Table 2: Expected UV-Vis Absorption for this compound

CompoundPredicted λ_max (nm)Electronic TransitionReference
This compound280 - 320π→π*

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly available, the crystallographic data of its derivatives can offer significant insights into its likely solid-state structure. For instance, the crystal structure of (1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol has been determined. researchgate.net Although this is a more complex molecule, the geometry of the 7-bromo-methoxynaphthalene moiety within it provides valuable information.

Another related structure that has been analyzed is (E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one. researchgate.net This compound also features a brominated naphthalene-derived core.

From these related structures, we can infer typical bond lengths and angles for the this compound framework. For example, in a substituted naphthalene ring, the C-C bond lengths within the rings are typically in the range of 1.370–1.431 Å. nih.gov The C-Br bond length is expected to be around 1.920 Å, and the C-O bonds of the methoxy group are approximately 1.365 Å and 1.422 Å. nih.gov The bond angles within the naphthalene ring deviate slightly from the ideal 120° of a perfect hexagon due to the fusion of the two rings and the presence of substituents. nih.gov

Table 3: Crystallographic Data for a Derivative Containing a 7-Bromo-methoxynaphthalene Moiety

ParameterValue
Compound(1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)12.716 (3)
b (Å)12.505 (4)
c (Å)17.771 (4)
β (°)110.863 (7)
Volume (ų)2640.6 (12)
RadiationMo Kα (λ = 0.71073 Å)
Data from the crystal structure of a derivative containing the 7-bromo-methoxynaphthalene core. researchgate.net

Computational and Theoretical Studies of 7 Bromo 1 Methoxynaphthalene

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the molecular-level characteristics of 7-Bromo-1-methoxynaphthalene. These calculations provide a theoretical framework for predicting its geometry, stability, and electronic nature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis of this compound would focus on the orientation of the methoxy (B1213986) group (-OCH3) relative to the naphthalene (B1677914) ring. The rotation around the C1-O bond can lead to different conformers. The most stable conformer is typically one where steric hindrance is minimized. Theoretical calculations would identify the global minimum energy conformer and any other low-energy conformers, providing insights into the molecule's flexibility and preferred shape in the gas phase.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance, which is critical for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of this compound, DFT can be employed to predict its reactivity.

By calculating various electronic descriptors, such as the distribution of electron density, electrostatic potential, and local reactivity indices (like Fukui functions), DFT can identify the most probable sites for electrophilic and nucleophilic attack. For instance, the electrostatic potential map would reveal regions of positive and negative charge on the molecule's surface, guiding the approach of other reactants. These theoretical predictions are instrumental in designing synthetic routes and understanding reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Solution-Phase Behavior

While gas-phase calculations provide fundamental insights, molecules often exist and react in solution. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can model its behavior in various solvents.

Reaction Pathway Modeling and Transition State Analysis

Understanding how a chemical reaction proceeds from reactants to products is a central goal of chemistry. Reaction pathway modeling, using computational methods, allows for the exploration of potential reaction mechanisms for this compound. This involves identifying the transition states—the highest energy points along the reaction coordinate—that connect reactants, intermediates, and products.

By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined. This provides a quantitative measure of the reaction's feasibility and rate. For this compound, this could be applied to study, for example, its susceptibility to nucleophilic aromatic substitution or its participation in cross-coupling reactions. Transition state analysis provides detailed geometric and electronic information about these fleeting, high-energy structures, offering a deeper understanding of the factors that control the reaction's outcome.

Compound Names

Research Applications and Synthetic Utility of 7 Bromo 1 Methoxynaphthalene

Precursor in the Synthesis of Naphthalene-Based Heterocycles (e.g., Substituted Piperidines)

The naphthalene (B1677914) framework is a common feature in many biologically active compounds. 7-Bromo-1-methoxynaphthalene serves as a critical starting material for introducing this moiety into heterocyclic systems, such as piperidines, which are prevalent in pharmaceuticals. The bromine atom at the 7-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-nitrogen bonds.

In the synthesis of substituted piperidines, this compound can be used to create 2-aryl-piperidine structures. nih.gov General synthetic strategies, such as one-pot hydride transfer cyclization, involve the reaction of an aldehyde with an amine to form an imine, which then undergoes an intramolecular cyclization by attacking a C-H bond. nih.gov By designing a substrate that incorporates the 7-bromo-1-methoxynaphthyl group as the aryl component, this compound can be integrated into the final piperidine (B6355638) structure. The resulting naphthalene-substituted piperidines are of significant interest in medicinal chemistry due to their potential as therapeutic agents. researchgate.net For instance, certain naphthalene derivatives have shown promise as anticancer agents by interacting with biological targets like sigma receptors. researchgate.net

The following table outlines a representative transformation where this compound could be utilized in the synthesis of a naphthalene-substituted heterocycle.

Reaction Type Reactants Key Reagents/Catalysts Product Class
Suzuki-Miyaura CouplingThis compound, Piperidine-boronic acid derivativePalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Naphthyl-substituted piperidine
Buchwald-Hartwig AminationThis compound, PiperidinePalladium catalyst, Ligand, BaseN-(7-methoxy-naphthalen-2-yl)piperidine

This table presents plausible synthetic routes based on established chemical reactions for this class of compounds.

Building Block for Polycyclic Aromatic Hydrocarbons and Specialized Ligands (e.g., Helical Phosphine (B1218219) Ligands)

The rigid and planar structure of the naphthalene core makes this compound an excellent building block for the synthesis of larger Polycyclic Aromatic Hydrocarbons (PAHs) and complex ligands used in asymmetric catalysis. The development of new synthetic methods for PAHs has been driven by their unique electronic and photophysical properties. researchgate.net

A key application is in the synthesis of helical phosphine ligands. These chiral ligands are crucial in transition-metal catalysis for producing enantiomerically pure compounds. Research has shown that this compound can undergo a Heck reaction with 2-vinylnaphthalene. scholaris.ca This reaction forms a larger, stilbene-like intermediate which can then be subjected to photocyclization to generate a aksci.comhelicene backbone, a structure characterized by its screw-shaped arrangement of fused benzene (B151609) rings. scholaris.ca The resulting helical structure can be further functionalized to create a phosphine ligand.

Similarly, the bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, a powerful tool for creating new carbon-carbon bonds. nih.govbeilstein-journals.org This reaction is widely employed to construct biaryl systems, which are the fundamental units of many PAHs and ligand backbones. acs.org For example, coupling this compound with an appropriate arylboronic acid can yield complex biaryl or terphenyl systems, which are precursors to advanced materials and ligands. nih.gov

Application Key Reaction Reactants Intermediate/Product Significance
Helical Ligand SynthesisHeck ReactionThis compound, 2-Vinylnaphthalene1-methoxy-7-(2-(naphthalen-2-yl)vinyl)naphthalenePrecursor to aksci.comhelicene structures for chiral ligands. scholaris.ca
PAH SynthesisSuzuki-Miyaura CouplingThis compound, Arylboronic acidBiaryl or Terphenyl compoundsBuilding blocks for larger conjugated aromatic systems. nih.gov

Intermediate in the Development of Advanced Organic Materials (e.g., OLEDs, Polymer Science)

This compound is a valuable intermediate in the field of materials science, particularly for creating organic electronic materials. Its derivatives are utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs). ambeed.com The core function of this building block is to enable the construction of large, conjugated molecules with specific electronic properties required for these applications.

Fluoranthenes and their derivatives, which are types of PAHs, are known for their applications as materials in OLEDs due to their desirable photophysical properties. beilstein-journals.org Synthetic routes to these materials often rely on palladium-catalyzed cascade reactions starting from dihalonaphthalenes. The bromine atom in this compound provides a reactive site for such transformations, allowing it to be incorporated into larger, emissive molecules. Through reactions like the Suzuki-Miyaura and Sonogashira couplings, the naphthalene unit can be extended to form the complex conjugated systems that are essential for efficient light emission in OLED devices. nih.gov

The ability to functionalize the this compound core allows for the fine-tuning of the electronic and physical properties of the resulting materials, such as their emission color, efficiency, and stability.

Material Application Synthetic Strategy Role of this compound Resulting Material Class
Organic Light-Emitting Diodes (OLEDs)Cross-coupling reactions (e.g., Suzuki, Sonogashira)Serves as a key building block to construct the emissive layer material. nih.govPolycyclic Aromatic Hydrocarbons (e.g., Fluoranthene derivatives). beilstein-journals.org
Polymer SciencePolymerization monomerCan be converted into a monomer for incorporation into conjugated polymers.Naphthalene-containing polymers.

Role in Probing Structure-Reactivity Relationships in Aromatic Systems

This compound serves as an important model compound for investigating structure-reactivity relationships in aromatic systems. The naphthalene ring possesses a non-uniform distribution of electron density, and the presence of substituents further modifies this. The methoxy (B1213986) group (-OCH₃) at the 1-position is an electron-donating group, which activates the ring towards electrophilic substitution, while the bromine atom at the 7-position is an electron-withdrawing group. vulcanchem.com

This specific substitution pattern allows chemists to study how the interplay between these electronic effects directs the regioselectivity of further reactions. For example, in electrophilic aromatic substitution, the position of the incoming electrophile will be influenced by the combined directing effects of the methoxy and bromo groups. acs.org Similarly, in metal-catalyzed cross-coupling reactions, the reactivity of the C-Br bond can be modulated by the electronic influence of the methoxy group.

By studying the outcomes of various reactions performed on this compound and comparing them to other isomers (e.g., 1-bromo-4-methoxynaphthalene), researchers can gain fundamental insights into the electronic properties of the naphthalene core and develop predictive models for chemical reactivity. acs.org These studies are crucial for designing more efficient and selective syntheses of complex naphthalene-based molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-bromo-1-methoxynaphthalene, and how can reaction yields be improved?

  • Methodology :

  • Friedel-Crafts alkylation or electrophilic aromatic substitution (EAS) are common strategies for brominated naphthalene derivatives. For EAS, use Lewis acid catalysts (e.g., AlCl₃) in non-polar solvents (e.g., CCl₄) under controlled temperatures (0–25°C) to minimize side reactions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (heptane or ethanol) improves yield and purity .
  • Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to optimize time and reagent ratios.

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and bromine positions). Compare chemical shifts with NIST reference data for 1-methoxynaphthalene derivatives .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 237 for C₁₁H₉BrO) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Br stretch ~550 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

Q. How can researchers ensure high purity of this compound for toxicity assays?

  • Methodology :

  • Combine multiple purification steps: initial solvent extraction (e.g., dichloromethane/water), followed by column chromatography and recrystallization .
  • Validate purity using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC-MS .

Advanced Research Questions

Q. How should experimental designs for in vivo toxicity studies of this compound address species-specific responses?

  • Methodology :

  • Follow ATSDR guidelines for controlled exposure studies: randomize dose groups, include negative/vehicle controls, and use species with relevant metabolic pathways (e.g., rodents for hepatic metabolism) .
  • Assess systemic effects (hepatic, renal, respiratory) via histopathology and serum biomarkers (e.g., ALT, creatinine). Track dose-response relationships using ≥3 exposure levels .

Q. How can contradictory toxicological data between studies be resolved?

  • Methodology :

  • Apply risk-of-bias assessment tools (Table C-6/C-7) to evaluate study quality. Key criteria: randomization of doses, blinding of outcome assessors, and completeness of data reporting .
  • Conduct meta-analyses to harmonize results, adjusting for variables like exposure duration, species strain, and solvent carriers .

Q. What strategies are effective for elucidating the metabolic pathways of this compound?

  • Methodology :

  • Use in vitro microsomal assays (e.g., liver S9 fractions) with NADPH cofactors to identify phase I metabolites. Detect intermediates via LC-MS/MS or radiolabeled tracers .
  • For phase II metabolism, incubate with UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) and analyze conjugates .

Q. How can environmental fate models predict the persistence of this compound in aquatic systems?

  • Methodology :

  • Determine octanol-water partition coefficients (log Kow) via shake-flask experiments. Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives .
  • Validate predictions with microcosm studies measuring degradation rates in sediment-water systems under aerobic/anaerobic conditions .

Q. What gaps exist in the current toxicological database for this compound?

  • Methodology :

  • Cross-reference ATSDR’s data needs framework (Section 6.2): prioritize chronic exposure studies, transgenerational effects, and interactions with co-pollutants (e.g., PAHs) .
  • Use systematic review protocols (Table B-1) to identify understudied endpoints like immunotoxicity or neurobehavioral effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.